

glycyl-tRNA nonproteinogenic pentaglycine biosynthesis

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Compound Focus: Pentaglycine

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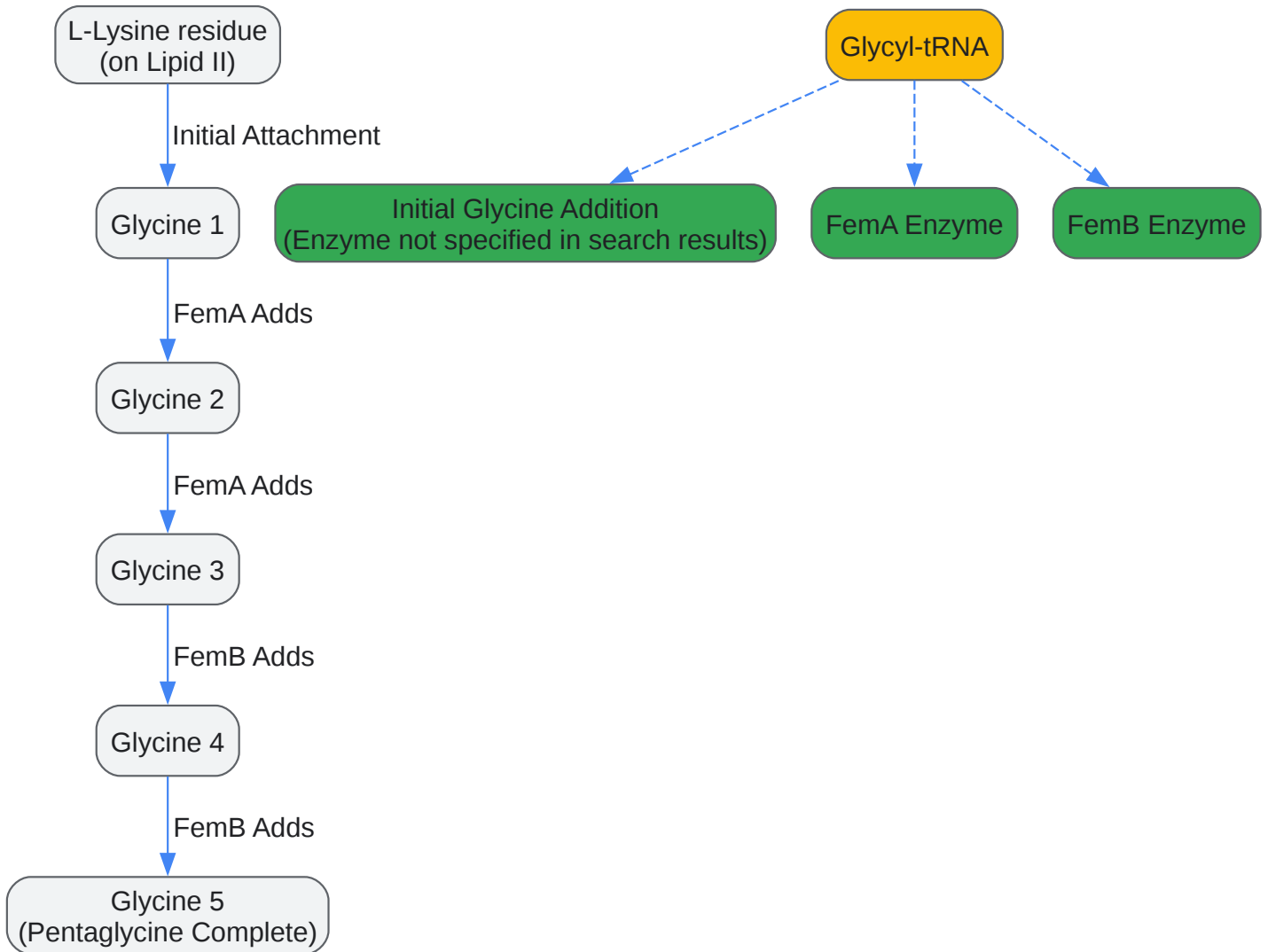
Core Pathway of Pentaglycine Bridge Biosynthesis

The table below outlines the key components and stages involved in forming the **pentaglycine** bridge in the peptidoglycan of *Staphylococcus aureus*.

Aspect	Description
Biological Context	Incorporation into bacterial cell wall peptidoglycan [1] [2].
Glycine Donor	Glycyl-tRNA (specifically, a nonproteinogenic tRNA) [2].
Biosynthetic Stage	Added to the lipid intermediate (Lipid II) on the outer surface of the cytoplasmic membrane [2].
Direction of Elongation	Glycine units are added sequentially to the free ϵ-amino group of L-lysine ; elongation proceeds from the peptide base structure outward [2].

| **Key Enzymes** | **FemA**: Adds glycines 2 and 3 [2]. **FemB**: Adds glycines 4 and 5 [2]. | | **Genetic Evidence** | Mutations in **femA** and **femB** genes lead to incomplete cross-bridges (e.g., a **femAB-** mutant contains only a single glycine) [2]. |

The following diagram illustrates the sequential process of **pentaglycine** bridge assembly.



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Diagram of the sequential addition of glycine residues by Fem factors.

Unique Mechanism and Experimental Insights

The biosynthesis of the **pentaglycine** bridge is a fascinating exception to the central dogma of molecular biology.

- **A Nonribosomal Peptide in a Ribosomal World:** Unlike standard proteins, the **pentaglycine** bridge is synthesized **without a mRNA template or ribosomes** [1]. The Fem enzymes use **glycyl-tRNA** as a substrate to add glycines directly to the growing peptide chain in a sequential fashion [2]. This represents a unique hybrid system where a component (aminoacyl-tRNA) central to ribosomal protein synthesis is co-opted for a nonribosomal, template-independent process.
- **Experimental Evidence and Techniques:** Our understanding of this pathway comes from classic biochemical and genetic studies. Researchers purified an enzyme activity from *S. aureus* capable of catalyzing the glycine addition reaction [2]. Furthermore, the specific roles of **FemA** and **FemB** were defined by analyzing mutant strains and showing that complementation with the respective genes restored the formation of the full **pentaglycine** bridge [2].
- **Connection to Other Natural Products:** The use of aminoacyl-tRNA for purposes beyond ribosomal protein synthesis is an emerging theme. Recent research has identified a biosynthetic pathway for aromatic amine natural products (e.g., ammosamides) that also uses **glycyl-tRNA as a nitrogen donor** [3]. This parallel suggests the mechanism exploited by the Fem enzymes might be a more widespread strategy in secondary metabolism.

Relevance for Drug Development

The **pentaglycine** bridge is essential for the integrity of the peptidoglycan meshwork and is not found in humans, making the Fem enzymes a promising target for novel antibiotic development [2].

- **Validated Target:** Mutations in *femA* and *femB* genes result in the formation of a defective cell wall, making the bacteria more susceptible to osmotic lysis and other antibiotics [2].
- **Strategic Advantage:** Inhibiting FemX, the enzyme that adds the first glycine, could be a particularly effective strategy, as it would block the initiation of the entire cross-bridge assembly process [2].

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References

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3. A biosynthetic pathway to aromatic amines that uses glycyl - tRNA as... [nature.com]

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